2-[(4-Chlorophenyl)methyl]-1-methyl-4-nitrobenzene
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Overview
Description
2-[(4-Chlorophenyl)methyl]-1-methyl-4-nitrobenzene is an organic compound with a complex aromatic structure It consists of a benzene ring substituted with a chlorophenylmethyl group, a methyl group, and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Chlorophenyl)methyl]-1-methyl-4-nitrobenzene typically involves multi-step organic reactions. One common method includes the nitration of 2-[(4-Chlorophenyl)methyl]-1-methylbenzene using a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
2-[(4-Chlorophenyl)methyl]-1-methyl-4-nitrobenzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorophenylmethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Reduction: The nitro group can be reduced to an amine using reagents like tin and hydrochloric acid.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydroxide (NaOH), potassium hydroxide (KOH).
Reduction: Tin (Sn), hydrochloric acid (HCl).
Major Products Formed
Oxidation: 2-[(4-Chlorophenyl)methyl]-1-methyl-4-aminobenzene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: 2-[(4-Chlorophenyl)methyl]-1-methyl-4-aminobenzene.
Scientific Research Applications
2-[(4-Chlorophenyl)methyl]-1-methyl-4-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[(4-Chlorophenyl)methyl]-1-methyl-4-nitrobenzene involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also interact with enzymes and receptors, modulating their activity and influencing cellular pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-Chlorophenyl)methyl]-1-methylbenzene
- 2-[(4-Chlorophenyl)methyl]-1-methyl-4-aminobenzene
- 2-[(4-Chlorophenyl)methyl]-1-methyl-4-hydroxybenzene
Uniqueness
2-[(4-Chlorophenyl)methyl]-1-methyl-4-nitrobenzene is unique due to the presence of the nitro group, which imparts distinct chemical and biological properties. The nitro group enhances the compound’s reactivity and potential for various applications in research and industry .
Properties
IUPAC Name |
2-[(4-chlorophenyl)methyl]-1-methyl-4-nitrobenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO2/c1-10-2-7-14(16(17)18)9-12(10)8-11-3-5-13(15)6-4-11/h2-7,9H,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVIQMNFOLXIKJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])CC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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